(4-Ethoxyphenyl)(2-phenylmorpholino)methanone
Description
(4-Ethoxyphenyl)(2-phenylmorpholino)methanone is a morpholine-derived ketone featuring a 4-ethoxyphenyl group and a 2-phenyl-substituted morpholine ring. The ethoxy group contributes to its electron-donating properties, while the phenyl-morpholine moiety influences steric and electronic interactions. Crystallographic studies indicate that it forms orthorhombic crystals (space group Pbc2) with a density of 1.675 g·cm⁻³ .
Properties
IUPAC Name |
(4-ethoxyphenyl)-(2-phenylmorpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-2-22-17-10-8-16(9-11-17)19(21)20-12-13-23-18(14-20)15-6-4-3-5-7-15/h3-11,18H,2,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUBGZIQOGTBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxyphenyl)(2-phenylmorpholino)methanone typically involves the reaction of 4-ethoxybenzoyl chloride with 2-phenylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxyphenyl)(2-phenylmorpholino)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Ethoxyphenyl)(2-phenylmorpholino)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Ethoxyphenyl)(2-phenylmorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and pain .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
di(1H-tetrazol-5-yl) methanone oxime
- Structure : Contains tetrazole rings and an oxime group instead of morpholine.
- Thermal Stability : Decomposes at 288.7 °C, attributed to extensive hydrogen bonding between molecules .
- Relevance : Highlights the role of hydrogen bonding in stabilizing high-temperature decomposition.
(4-Methoxyphenyl)(2-methylphenyl)methanone
- Structure : Substitutes ethoxy with methoxy and replaces the morpholine ring with a methylphenyl group.
- Crystallography : Crystallizes in a different space group (unreported) but shares a similar aromatic ketone backbone .
- Electronic Effects : Methoxy groups exhibit weaker electron-donating effects compared to ethoxy, influencing reactivity.
Dimeclophenone
- Structure: Features a 4-chlorophenyl group and a morpholinoethoxy substituent.
Functional Group Variations
(3-Ethoxy-4-hydroxyphenyl)(4-morpholinyl)methanethione
- Modification : Replaces the ketone with a thione group.
- Impact : Thione groups enhance sulfur-mediated interactions, altering solubility and reactivity .
Cyclopentyl(1-Indole-3-yl)methanone
Thermal and Crystallographic Properties
Pharmacological and Industrial Relevance
- Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate: Demonstrates industrial interest in morpholine intermediates for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
